tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate is an organic compound with the chemical formula C14H18BrNO2. It is a derivative of N-tert-butoxycarbonyl (Boc) protecting group and 3-bromoaniline. This compound is commonly used in organic synthesis as a chemical reagent .
Preparation Methods
The synthesis of tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate involves the reaction of 3-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate involves its role as a protecting group in organic synthesis. The Boc group protects reactive amine functionalities during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to reveal the free amine group, allowing further functionalization .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate include:
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
tert-Butyl carbamate: Lacks the cyclopropyl and bromophenyl groups, used in similar protecting group chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
tert-butyl N-[1-(3-bromophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKVNNNOBLWBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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